molecular formula C19H16F3N3O B2742546 1-(Cyanomethyl)-N-(3-(trifluoromethyl)phenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide CAS No. 339011-95-9

1-(Cyanomethyl)-N-(3-(trifluoromethyl)phenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide

Cat. No.: B2742546
CAS No.: 339011-95-9
M. Wt: 359.352
InChI Key: WCWHIMPJSRNIBH-UHFFFAOYSA-N
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Description

This compound features a 3,4-dihydroisoquinoline core substituted with a cyanomethyl group at the 1-position and a carboxamide-linked 3-(trifluoromethyl)phenyl group at the N-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the cyanomethyl moiety may influence hydrogen bonding and electronic properties.

Properties

IUPAC Name

1-(cyanomethyl)-N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O/c20-19(21,22)14-5-3-6-15(12-14)24-18(26)25-11-9-13-4-1-2-7-16(13)17(25)8-10-23/h1-7,12,17H,8-9,11H2,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCWHIMPJSRNIBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CC=C21)CC#N)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Cyanomethyl)-N-(3-(trifluoromethyl)phenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide (CAS No. 339011-95-9) is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features, including a cyanomethyl group and a trifluoromethyl-substituted phenyl ring. This compound's potential biological activities are of particular interest, especially regarding its pharmacological applications.

  • Molecular Formula : C19H16F3N3O
  • Molecular Weight : 359.35 g/mol
  • Boiling Point : Approximately 560.5 °C (predicted)
  • Density : 1.329 g/cm³ (predicted)
  • pKa : 12.08 (predicted)

Biological Activity Overview

The biological activity of this compound has not been extensively documented in the literature. However, the presence of functional groups such as the trifluoromethyl moiety suggests potential interactions with biological targets, particularly in the context of receptor binding and enzyme inhibition.

  • Receptor Interactions :
    • The trifluoromethyl group enhances lipophilicity, which may improve binding affinity to various receptors, including dopamine and serotonin receptors, although specific studies on this compound are lacking.
    • Similar compounds have demonstrated activity at D1 receptors, which could be a target for this compound as well.
  • Enzyme Inhibition :
    • Compounds with isoquinoline structures have been explored for their inhibitory effects on enzymes like cyclooxygenase and various kinases, indicating a possible pathway for this compound's action.

Comparative Analysis with Related Compounds

To better understand the potential biological activities of this compound, a comparison with structurally related compounds is useful:

Compound NameStructureBiological Activity
Compound ACompound AAntioxidant
Compound BCompound BAntiplatelet
Compound CCompound CEnzyme inhibitor

Note: Images and specific structures would typically be included here if available.

Comparison with Similar Compounds

Structural Analogues of 3,4-Dihydroisoquinolinecarboxamides

Compound Substituents Key Features Biological/Physical Data
Target Compound 1-(Cyanomethyl), N-(3-(trifluoromethyl)phenyl) High lipophilicity (CF₃), potential metabolic stability N/A (inferred from analogs)
(S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide 1-Phenyl, N-benzyl Dual inhibition of monoamine oxidase (MAO) and cholinesterase IC₅₀ values: MAO-B (0.82 µM), AChE (1.12 µM)
N-Hydroxy-3-(1-(3-(trifluoromethyl)phenyl)-3,4-dihydroisoquinolin-2-yl)... 3-(Trifluoromethyl)phenyl, N-hydroxypropenamide Hydroxamic acid group may enhance metal-binding or solubility Synthesized via General Procedure E (75% yield)
N-(2-Diisopropylaminoethyl)-6,7-dimethoxy-1-(4-fluorophenyl)-... 6,7-Dimethoxy, 4-fluorophenyl, diisopropylaminoethyl Fluorophenyl and methoxy groups improve CNS penetration Melting point: 136–137°C (crystallized from CH₂Cl₂/hexane)
1-(2-Chlorophenyl)-N-(1-methylpropyl)-isoquinoline-3-carboxamide 2-Chlorophenyl, N-(1-methylpropyl) Chlorine enhances electronegativity; branched alkyl may affect bioavailability CAS: 157809-85-3; Suppliers: 6
(3S,4S)-N-(3-Cyano-4-fluorophenyl)-... 3-Cyano-4-fluorophenyl, 2-(2,2,2-trifluoroethyl) Cyano and fluoro groups on phenyl; trifluoroethyl adds steric bulk No activity data; InChIKey: FCUXOBSVUVNHCU-IBGZPJMESA-N

Key Structural and Functional Differences

  • Substituent Effects: Trifluoromethyl (CF₃): Present in the target compound and , CF₃ increases lipophilicity and resistance to oxidative metabolism compared to chlorophenyl or methoxy groups . Cyanomethyl vs. Carboxamide Linkers: The N-(3-(trifluoromethyl)phenyl) carboxamide in the target differs from hydroxamic acid () or diisopropylaminoethyl () linkers, which may alter target selectivity or pharmacokinetics.

Pharmacological Implications

  • Cytotoxicity and Solubility : Methoxy-substituted derivatives () exhibit improved solubility, whereas CF₃-containing compounds (target, ) may prioritize membrane permeability over aqueous solubility.

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